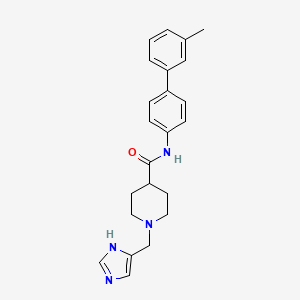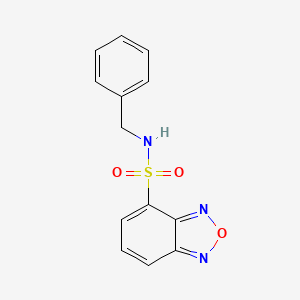![molecular formula C15H17NO2 B5660316 3-[4-(1-ethoxyethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660316.png)
3-[4-(1-ethoxyethyl)phenyl]pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar heterocyclic compounds, like pyridine derivatives, often involves multicomponent reactions or cycloaddition reactions. For example, Sharma et al. (2013) described the synthesis of a related compound through a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, highlighting the complexity and precision required in synthesizing such compounds (Sharma et al., 2013).
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by various conformations. For instance, Koshetova et al. (2022) reported on the crystal structure of a similar compound where the pyridine and pyrazoline rings exhibited chair and envelope conformations, respectively (Koshetova et al., 2022). Such details are crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
Pyridine derivatives participate in various chemical reactions, often involving intermolecular interactions like hydrogen bonding. For example, Al-Refai et al. (2016) discussed the synthesis and structural determination of a pyridine derivative, emphasizing the role of intermolecular C–H···O/N, π···π, and anion···π interactions in its structure (Al‐Refai et al., 2016).
Physical Properties Analysis
Physical properties like crystal structure and molecular conformation are integral to understanding these compounds. Mohammat et al. (2008) described the crystal structure of a pyrrolidin-2-one derivative, noting how the molecule forms chains interconnected via hydrogen bonds, highlighting the importance of molecular arrangement in physical properties (Mohammat et al., 2008).
Chemical Properties Analysis
Chemical properties like reactivity and stability are influenced by the molecular structure. Prachayasittikul et al. (1991) explored the reactions of pyridine oxides with thiols, revealing insights into the reactivity patterns of pyridine derivatives (Prachayasittikul et al., 1991).
Propiedades
IUPAC Name |
3-[4-(1-ethoxyethyl)phenyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-18-11(2)12-6-8-13(9-7-12)14-5-4-10-16-15(14)17/h4-11H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCVNSQTDBGKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=CC=C(C=C1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(1-pyrrolidinyl)ethyl]sulfonyl}propanamide](/img/structure/B5660237.png)
![7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5660241.png)

![N-cyclopentyl-6-[4-(3-pyridinylmethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5660253.png)
![N-{[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]methyl}-2-furamide](/img/structure/B5660284.png)
![7-methoxy-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5660287.png)



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide](/img/structure/B5660329.png)
![3-(2-methoxyethyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5660334.png)

![N-{[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5660344.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]](/img/structure/B5660346.png)